molecular formula C10H13Cl2NO2S B4561561 1-(2,4-dichlorophenyl)-N-propylmethanesulfonamide

1-(2,4-dichlorophenyl)-N-propylmethanesulfonamide

Cat. No.: B4561561
M. Wt: 282.19 g/mol
InChI Key: XEFXKGIJBGNGGU-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-propylmethanesulfonamide is a useful research compound. Its molecular formula is C10H13Cl2NO2S and its molecular weight is 282.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.0044052 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis of Phenylmethanesulfonamide Derivatives: Research has developed new synthetic approaches to phenylmethanesulfonamide derivatives, demonstrating the high reactivity of products derived from N,N-dichlorophenylmethanesulfonamide for alkylation processes. This highlights the compound's role in facilitating complex chemical reactions (Yu. A. Aizina et al., 2012).

Materials Science Applications

  • Polymorphic Forms and Molecular Structures

    A study on the polymorphic form II of 4,4′-methylenebis(benzenesulfonamide) offers insights into the molecular structure and hydrogen bonding patterns of sulfonamide-based compounds, suggesting implications for designing materials with specific properties (T. Gelbrich et al., 2010).

  • Proton Exchange Membranes

    The synthesis and characterization of sulfonated poly(arylene ether sulfone)s, incorporating hydrophobic components, demonstrate the potential of such materials in fuel cell applications, highlighting the importance of the balance between hydrophobic and hydrophilic components for efficient proton conduction (Byungchan Bae et al., 2009).

Molecular Interaction Studies

  • Host-Guest Chemistry: Research on luminescent transition-metal-containing cyclophanes explores the use of cavity-containing assemblies for host-guest interactions, with potential applications in sensing and materials science (R. Slone et al., 1998).

Environmental and Analytical Applications

  • Activation of Persulfate: A study on the non-photochemical production of singlet oxygen through the activation of persulfate by carbon nanotubes, involving the degradation of 2,4-dichlorophenol, illustrates the environmental applications of sulfonamide derivatives in pollutant degradation processes (Xin Cheng et al., 2017).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-propylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c1-2-5-13-16(14,15)7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXKGIJBGNGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.